Methyl phenylsulfonylacetate

Descripción general

Descripción

Methyl phenylsulfonylacetate is a chemical compound used in various synthesis processes . It has been used in a key step during the synthesis of (-)-hybridalactone, a marine eicosanoid isolated from the red alga Laurencia hybrida . It has also been used in dehydrative alkylation of alcohols under modified Mitsunobu conditions followed by desulfonylation using magnesium .

Synthesis Analysis

This compound has been used in a key step during the synthesis of (-)-hybridalactone, marine eicosanoid isolated from the red alga Laurencia hybrida . It has also been used in dehydrative alkylation of alcohols under modified Mitsunobu conditions followed by desulfonylation using magnesium . It has been used in a three-step synthesis of 2-(hydroxymethyl)indene .Molecular Structure Analysis

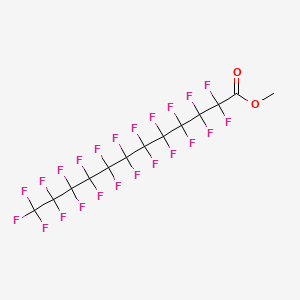

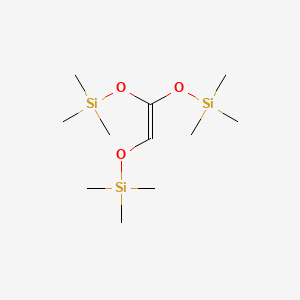

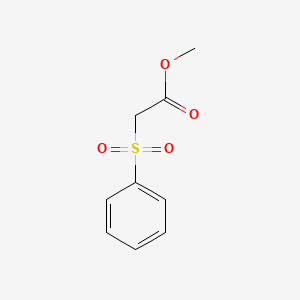

The molecular formula of this compound is C9H10O4S . The molecular weight is 214.24 .Physical And Chemical Properties Analysis

This compound is a clear colorless to yellow liquid after melting . It is insoluble in water .Aplicaciones Científicas De Investigación

Condensation Reactions and Vinyl Sulfone Formation

Methyl phenylsulfonylacetate is involved in condensation reactions, particularly with aryl aldehydes, showing a preference for electron-deficient aryl aldehydes. These reactions favor the formation of corresponding vinyl sulfones, indicating its utility in synthetic chemistry for creating vinyl sulfone compounds (Forbes et al., 2015).

Radical Cyclization in Synthesis

The compound has been utilized in atom-transfer radical cyclizations, particularly with N-BOC-allylamine, leading to the formation of substituted 3-azabicyclo-[3.3.0]octanes. This showcases its role in creating complex organic structures, useful in various synthetic applications (Flynn et al., 1992).

Light-Promoted Radical Reactions

This compound is employed in visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides. This method provides a mild and efficient access to various (phenylsulfonyl)methylated compounds, highlighting its use in photochemistry and light-induced reactions (Liu & Li, 2016).

Application in Anti-Inflammatory and Antitumor Drugs

Research has been conducted on the synthesis of 4-(aryloyl)phenyl methyl sulfones using this compound derivatives. These substances have been evaluated for their capacity to inhibit cyclooxygenase isoenzymes, indicating potential applications in the development of anti-inflammatory and antitumor drugs (Harrak et al., 2010).

Polysulfone Studies

In materials science, methyl phenyl sulfoxide, closely related to this compound, has been studied in the context of polysulfones. These studies focus on the mechanical behavior of polysulfones, which is crucial for their application in various industrial and technological fields (Aitken et al., 1992).

Analytical Applications in Peroxide Analysis

Methyl phenyl sulfoxide has been used in liquid chromatography studies for the analysis of peroxyacetic acid and hydrogen peroxide in laundry detergents. This demonstrates its utility in analytical chemistry for the analysis of complex mixtures (Effkemann et al., 1998).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl phenylsulfonylacetate is a chemical compound used in various organic synthesis reactions It has been used in the synthesis of (-)-hybridalactone, a marine eicosanoid isolated from the red alga laurencia hybrida . Therefore, it can be inferred that the compound interacts with the biochemical pathways involved in the synthesis of such marine eicosanoids.

Mode of Action

It has been used in dehydrative alkylation of alcohols under modified mitsunobu conditions followed by desulfonylation using magnesium . This suggests that the compound may interact with its targets through a mechanism involving dehydration and alkylation, followed by desulfonylation.

Biochemical Pathways

This compound is involved in the synthesis of (-)-hybridalactone, a marine eicosanoid . Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids that are similar to arachidonic acid.

Pharmacokinetics

Given its use in organic synthesis, it’s likely that these properties would be influenced by factors such as the compound’s chemical structure, the presence of functional groups, and its physicochemical properties .

Result of Action

This compound has been used in the three-step synthesis of 2-(hydroxymethyl)indene . This suggests that the compound’s action results in the formation of new chemical entities, indicating its role in facilitating chemical transformations.

Análisis Bioquímico

Biochemical Properties

Methyl phenylsulfonylacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions involves its use in the synthesis of (−)-hybridalactone, a marine eicosanoid isolated from the red alga Laurencia hybrida . During this process, this compound undergoes dehydrative alkylation under modified Mitsunobu conditions, followed by desulfonylation using magnesium . These interactions highlight the compound’s versatility in facilitating complex biochemical transformations.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in the synthesis of marine eicosanoids suggests that it may impact lipid signaling pathways, which are crucial for maintaining cellular homeostasis . Additionally, the compound’s involvement in dehydrative alkylation reactions indicates that it may affect the expression of genes related to metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, during the synthesis of (−)-hybridalactone, this compound binds to alcohols and facilitates their alkylation under modified Mitsunobu conditions . This binding interaction is crucial for the subsequent desulfonylation step, which ultimately leads to the formation of the desired product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under cool, dry conditions and should be stored away from strong oxidizing agents . Long-term studies have shown that this compound maintains its efficacy in facilitating biochemical reactions, although its activity may decrease if exposed to unfavorable conditions for extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively participates in biochemical reactions without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes and cofactors that facilitate the synthesis of marine eicosanoids, such as (−)-hybridalactone . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can participate in biochemical reactions . The localization and accumulation of this compound are crucial for its activity and function in cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s role in facilitating biochemical reactions and influencing cellular processes.

Propiedades

IUPAC Name |

methyl 2-(benzenesulfonyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-9(10)7-14(11,12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEAIFBNKPYTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872012 | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow viscous liquid; [Sigma-Aldrich MSDS] White solid; mp = 30 deg C; [Alfa Aesar MSDS] | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000817 [mmHg] | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

34097-60-4 | |

| Record name | Methyl 2-(phenylsulfonyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34097-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034097604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is methyl phenylsulfonylacetate useful in organic synthesis?

A: this compound is a versatile reagent due to the electron-withdrawing properties of the phenylsulfonyl group. This group stabilizes a carbanion at the alpha position, making the compound easily deprotonated under mild conditions. [, ] This allows for its use in reactions like alkylations and additions, where it acts as a synthetic equivalent of carboxylic acid derivative anions. [] Furthermore, the phenylsulfonyl group can be manipulated post-reaction, allowing for further transformations. []

Q2: How has this compound been used in the synthesis of natural products?

A: this compound was key in the total synthesis of (-)-hybridalactone, a marine eicosanoid with complex structure. [] Researchers utilized a novel one-pot synthesis employing this compound to efficiently create a cis-cyclopropane-γ-lactone derivative with high stereoselectivity. [] This intermediate was crucial for constructing the target molecule's framework. []

Q3: Can you provide an example of this compound's use in organometallic chemistry?

A: Researchers successfully achieved demetalation of dicarbonyl(π-allyl)[hydridotris(pyrazolyl)borato]molybdenum complexes using this compound. [] The process involved adding the enolate of this compound to a diene−Mo(CO)2Tp complex. [] Subsequent desulfonylation and hydrolysis allowed for lactonization, ultimately leading to the release of the organic molecule from the metal complex. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)

![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)

![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)